molecular formula C18H23BrN2O B15341187 Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide CAS No. 3131-75-7

Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide

Cat. No.: B15341187
CAS No.: 3131-75-7
M. Wt: 363.3 g/mol
InChI Key: DMAQJKVRHQMEHB-UHFFFAOYSA-N
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Description

Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide is a quaternary ammonium compound with the molecular formula C18H23BrN2O. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide typically involves the reaction of dimethylphenethylamine with phenyl isocyanate, followed by quaternization with methyl bromide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation reactions can produce corresponding oxidized derivatives.

Scientific Research Applications

Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide has a wide range of scientific research applications:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quaternary ammonium compounds such as:

  • Benzalkonium chloride
  • Cetyltrimethylammonium bromide
  • Tetraethylammonium bromide

Uniqueness

What sets Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide apart from these similar compounds is its specific chemical structure, which imparts unique properties such as enhanced stability and specific binding affinities. This makes it particularly useful in applications where these properties are critical.

Properties

CAS No.

3131-75-7

Molecular Formula

C18H23BrN2O

Molecular Weight

363.3 g/mol

IUPAC Name

(2-anilino-2-oxoethyl)-dimethyl-(2-phenylethyl)azanium;bromide

InChI

InChI=1S/C18H22N2O.BrH/c1-20(2,14-13-16-9-5-3-6-10-16)15-18(21)19-17-11-7-4-8-12-17;/h3-12H,13-15H2,1-2H3;1H

InChI Key

DMAQJKVRHQMEHB-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2.[Br-]

Origin of Product

United States

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